molecular formula C10H11N3O2S B11872744 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11872744
M. Wt: 237.28 g/mol
InChI Key: AEWNXBWBTCREHH-UHFFFAOYSA-N
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Description

5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-methoxyphenol with chloromethyl methyl ether to form 2-methoxyphenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide under basic conditions to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiadiazole derivative.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific biological targets makes it a subject of interest for drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to the disruption of essential cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenoxymethyl-1,3,4-thiadiazole
  • 2-Methoxyphenoxymethyl-1,3,4-oxadiazole
  • 2-Methoxyphenoxymethyl-1,3,4-triazole

Uniqueness

Compared to similar compounds, 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of the methoxyphenoxy group and the thiadiazole ring. This combination imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a drug candidate further highlight its uniqueness.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3O2S/c1-14-7-4-2-3-5-8(7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

AEWNXBWBTCREHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NN=C(S2)N

Origin of Product

United States

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